molecular formula C8H6N2O2S B1298835 3-Methyl-5-nitrobenzoisothiazole CAS No. 35272-19-6

3-Methyl-5-nitrobenzoisothiazole

Cat. No. B1298835
CAS RN: 35272-19-6
M. Wt: 194.21 g/mol
InChI Key: UUOMNUMWKBVHNG-UHFFFAOYSA-N
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Description

3-Methyl-5-nitrobenzoisothiazole is a compound that belongs to the class of organic compounds known as benzisothiazoles. These compounds contain a benzene ring fused to an isothiazole ring, which is a five-membered ring with one nitrogen atom, one sulfur atom, and two carbon atoms. The 3-methyl-5-nitro substitution pattern indicates the presence of a methyl group at the third position and a nitro group at the fifth position of the benzisothiazole ring .

Synthesis Analysis

The synthesis of 3-Methyl-5-nitrobenzoisothiazole has been achieved through various methods. One approach involves the preparation from diazotized 5-amino-3-methylisothiazole and sodium nitrite, leading to the formation of the nitro compound . Another method includes the reaction of 3-substituted 2-nitrosoimino-2,3-dihydrobenzothiazoles with benzylmagnesium chloride, which can afford derivatives of the 3-methyl-5-nitrobenzoisothiazole . Additionally, the synthesis of related compounds, such as 3-methyl-4-nitroisothiazole, has been reported, providing insights into the reactivity and potential synthetic pathways for the target molecule .

Molecular Structure Analysis

The molecular structure of 3-Methyl-5-nitrobenzoisothiazole and its derivatives has been studied using various spectroscopic techniques. An ESCA study of related 3-substituted 2-nitrosoimino-2,3-dihydrobenzothiazoles revealed a large contribution of mesoionic structures, which was supported by NMR chemical shifts of the 3-methyl groups . X-ray crystallography has been used to establish the structures of related compounds, providing a basis for understanding the molecular geometry and electronic structure of 3-Methyl-5-nitrobenzoisothiazole .

Chemical Reactions Analysis

The chemical reactivity of 3-Methyl-5-nitrobenzoisothiazole includes its ability to undergo various transformations. For instance, the reaction with hydrazine can lead to ring-opened hydrazonate products or rearrangement products involving the formation of pivotal Meisenheimer complexes . Additionally, the compound can participate in cycloaddition reactions, as demonstrated by the reactions of substituted oxazoles with nitrosobenzene derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Methyl-5-nitrobenzoisothiazole have been explored through experimental and theoretical research. Spectroscopic studies have provided detailed information on the vibrational assignments, electronic properties, and stability of the molecule arising from hyperconjugative interactions . The reduction potential and electron affinity measurements indicate that the compound is susceptible to reduction, and UV-Vis spectra analysis has revealed the nature of valence electron excitation and electron transitions . The molar enthalpy of vaporization has also been estimated, contributing to the understanding of the compound's thermodynamic properties .

Scientific Research Applications

Reaction Pathways and Structural Analysis

  • Research on the reaction of 3-Cl/OMe-Substituted 5-Nitrobenzisothiazoles with hydrazine has provided structural and computational evidence for rearrangement pathways, highlighting the formation of pivotal Meisenheimer complexes. This study is crucial for understanding the chemical behavior of benzisothiazole derivatives and their potential in designing novel compounds with desired properties (Lin et al., 2021).

Synthesis of Pharmacologically Relevant Derivatives

  • A concise method for synthesizing 2-aroylbenzothiazoles, including pharmacologically relevant derivatives, was developed. This synthesis involves a redox condensation reaction, demonstrating the utility of benzisothiazole precursors in creating compounds with potential biological activities (Nguyen et al., 2015).

Antimicrobial Activity

  • Schiff base ligands derived from imino-4-methoxyphenol thiazole were synthesized and tested for their antimicrobial activity. This study exemplifies the application of benzisothiazole derivatives in developing compounds with moderate antimicrobial properties (Vinusha et al., 2015).

Spectroscopic and Electronic Properties

  • An alternative synthesis method for 3-methyl-4-nitroisothiazole and its spectral and electronic properties were investigated. The research provided valuable insights into the vibrational assignments, stability, and potential electronic applications of such compounds (Regiec & Wojciechowski, 2019).

Corrosion Inhibition

  • Thiazole-4-carboxylates were evaluated for their ability to inhibit corrosion on mild steel in acidic conditions. This highlights another application of benzisothiazole derivatives in industrial settings, particularly in corrosion protection (El aoufir et al., 2020).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

3-methyl-5-nitro-1,2-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c1-5-7-4-6(10(11)12)2-3-8(7)13-9-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOMNUMWKBVHNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC2=C1C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355694
Record name 3-Methyl-5-nitrobenzoisothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5-nitrobenzoisothiazole

CAS RN

35272-19-6
Record name 3-Methyl-5-nitrobenzoisothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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